molecular formula C12H20N2O3 B14142874 5-Butyl-5-isobutyl-pyrimidine-2,4,6-trione CAS No. 53943-64-9

5-Butyl-5-isobutyl-pyrimidine-2,4,6-trione

Cat. No.: B14142874
CAS No.: 53943-64-9
M. Wt: 240.30 g/mol
InChI Key: YHSQMQXOPCKTIG-UHFFFAOYSA-N
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Description

5-Butyl-5-isobutyl-pyrimidine-2,4,6-trione is a heterocyclic compound belonging to the pyrimidine family. It is characterized by the presence of a pyrimidine ring substituted with butyl and isobutyl groups at the 5th position. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-5-isobutyl-pyrimidine-2,4,6-trione typically involves the condensation of urea with appropriate diketones under acidic or basic conditions. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors, and the product is isolated through filtration and drying.

Chemical Reactions Analysis

Types of Reactions

5-Butyl-5-isobutyl-pyrimidine-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or isobutyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives.

Scientific Research Applications

5-Butyl-5-isobutyl-pyrimidine-2,4,6-trione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Butyl-5-isobutyl-pyrimidine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Butyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-Isobutyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-Allyl-5-isobutyl-pyrimidine-2,4,6-trione

Uniqueness

5-Butyl-5-isobutyl-pyrimidine-2,4,6-trione is unique due to the presence of both butyl and isobutyl groups at the 5th position of the pyrimidine ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications.

Properties

CAS No.

53943-64-9

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

5-butyl-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H20N2O3/c1-4-5-6-12(7-8(2)3)9(15)13-11(17)14-10(12)16/h8H,4-7H2,1-3H3,(H2,13,14,15,16,17)

InChI Key

YHSQMQXOPCKTIG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(=O)NC(=O)NC1=O)CC(C)C

Origin of Product

United States

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